molecular formula C13H12FNO B1630280 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde CAS No. 843653-04-3

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde

Cat. No. B1630280
M. Wt: 217.24 g/mol
InChI Key: JNWWVPWEZUZEMV-UHFFFAOYSA-N
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Patent
US07297704B2

Procedure details

Dess-Martin periodinane (7.37 g, 17.4 mmol) was added portion-wise to a stirred solution/suspension of alcohol II (2.64 g, 11.8 mmole) in dichloromethane (120 mL). The alcohol completely dissolved after the Dess-Martin reagent was added. The reaction mixture was stirred at ambient temperature for 30 min, and then quenched with ethanol. The reaction mixture was diluted with ether (860 mL) and washed twice with saturated aqueous sodium bicarbonate (550 mL) followed by 5% sodium thiosulfate pentahydrate. After washing with brine and drying (MgSO4), the solvent was evaporated to give a residue which was purified by chromatography on silica gel eluting with hexane/ethyl acetate (4:1). Compound V was obtained in 47% yield (1.2 g). mp: 96-98° C. MS: [M−H]− @m/z=216.1.
Quantity
7.37 g
Type
reactant
Reaction Step One
Name
alcohol
Quantity
2.64 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
47%

Identifiers

REACTION_CXSMILES
CC(OI1(OC(C)=O)(OC(C)=O)[O:14][C:12](=O)[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]1=2)=O.[F:23][C:24]1[CH:25]=[C:26]2[C:34](=[CH:35][CH:36]=1)[NH:33]C1CC(C(NC[C@@H]3OC4=C5C(=CC=C4OC3)N=C(C)C=C5)=O)CCC2=1>ClCCl>[F:23][C:24]1[CH:36]=[C:35]2[C:34](=[CH:26][CH:25]=1)[NH:33][C:8]1[CH2:7][CH2:6][CH:11]([CH:12]=[O:14])[CH2:10][C:9]2=1

Inputs

Step One
Name
Quantity
7.37 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Step Two
Name
alcohol
Quantity
2.64 g
Type
reactant
Smiles
FC=1C=C2C=3CCC(CC3NC2=CC1)C(=O)NC[C@H]1COC=2C(=C3C=CC(=NC3=CC2)C)O1
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
quenched with ethanol
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with ether (860 mL)
WASH
Type
WASH
Details
washed twice with saturated aqueous sodium bicarbonate (550 mL)
WASH
Type
WASH
Details
After washing with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel eluting with hexane/ethyl acetate (4:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C=C2C=3CC(CCC3NC2=CC1)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.